

Application Notes and Protocols for PROTAC Synthesis Using Defactinib Analogue-1

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Compound of Interest		
Compound Name:	Defactinib analogue-1	
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These application notes provide a detailed protocol for the synthesis of a Proteolysis Targeting Chimera (PROTAC) utilizing a Defactinib analogue as the warhead for targeting Focal Adhesion Kinase (FAK). The protocol further describes the subsequent biological assays to evaluate the efficacy of the synthesized PROTAC in inducing FAK degradation and inhibiting cancer cell proliferation and migration.

Introduction to FAK-Targeting PROTACs

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is overexpressed in numerous cancers and plays a pivotal role in cell proliferation, survival, and migration.[1][2] While traditional kinase inhibitors can block the catalytic activity of FAK, they often fail to address its non-catalytic scaffolding functions.[1][3] PROTACs offer a promising alternative by inducing the degradation of the entire FAK protein, thereby inhibiting both its kinase-dependent and -independent signaling pathways.[1][3]

This protocol describes the synthesis of a FAK-targeting PROTAC by linking a Defactinib analogue (a potent FAK inhibitor) to a ligand for an E3 ubiquitin ligase, such as Cereblon (CRBN), via a flexible linker.[1] This ternary complex formation facilitates the ubiquitination and subsequent proteasomal degradation of FAK.



Quantitative Data Summary

The following tables summarize the quantitative data for a representative FAK-targeting PROTAC (Compound 16b) synthesized using a Defactinib derivative.[1]

Table 1: In vitro Degradation Activity

Compound	Cell Line	DC50 (nM)
Compound 16b	A549	6.16 ± 1.13

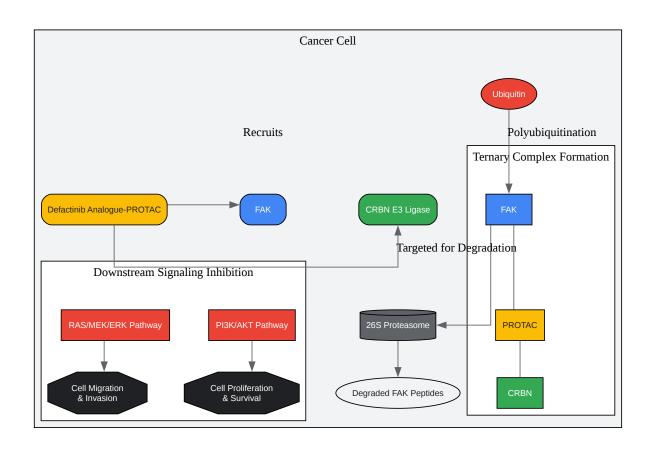
Table 2: In vitro Anti-proliferative Activity

Compound	Cell Line	IC50 (μM)
Defactinib	A549	5.41 ± 0.21
Compound 16b	A549	3.59 ± 0.17

Signaling Pathway and Mechanism of Action

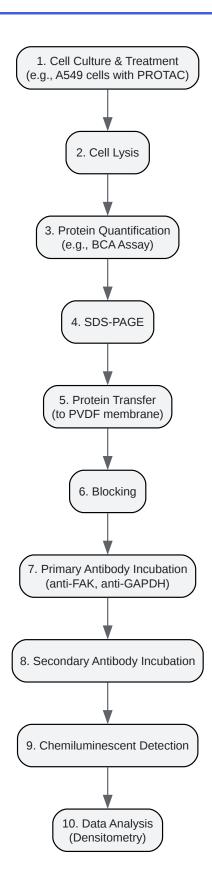
The synthesized PROTAC mediates the degradation of FAK through the ubiquitin-proteasome system. The Defactinib analogue moiety of the PROTAC binds to FAK, while the E3 ligase ligand moiety recruits the CRBN E3 ubiquitin ligase. This proximity induces the polyubiquitination of FAK, marking it for degradation by the 26S proteasome. The degradation of FAK disrupts downstream signaling pathways, including the PI3K/AKT and RAS/MEK/ERK pathways, which are crucial for cancer cell proliferation, survival, and migration.[4][5]











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